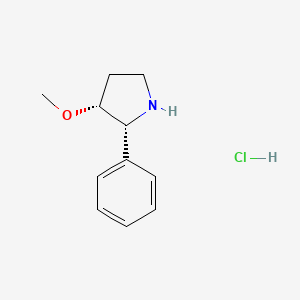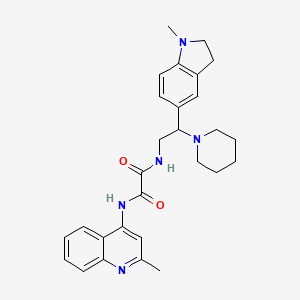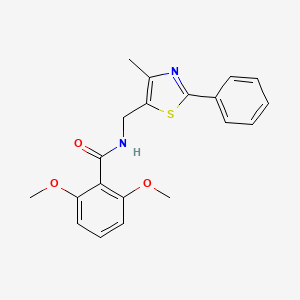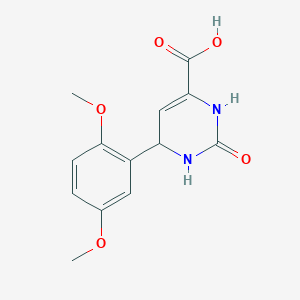
(2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2411180-47-5 . It has a molecular weight of 213.71 . The compound is typically stored at room temperature . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2R,3R)-3-methoxy-2-phenylpyrrolidine hydrochloride . The InChI code for this compound is 1S/C11H15NO.ClH/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-,11-;/m1./s1 .Physical And Chemical Properties Analysis
The compound “(2R,3R)-3-Methoxy-2-phenylpyrrolidine;hydrochloride” is a powder . It is stored at room temperature .Aplicaciones Científicas De Investigación
Enzyme-Catalyzed Reactions
The compound has been characterized as a key enzyme in the microbial production of 2,3-butanediol, a molecule with several industrial applications. It functions as a 2,3-butanediol dehydrogenase, which can reduce diacetyl to acetoin and subsequently to 2,3-butanediol . This enzyme exhibits absolute stereospecificity for the reduction of diacetyl to (2R,3R)-2,3-butanediol via ®-acetoin, highlighting its potential application in the synthesis of ®-chiral alcohols .
Microbial Cell Factories
This compound is crucial in the development of microbial cell factories for the production of (2R,3R)-2,3-butanediol. Advances in metabolic engineering and synthetic biology have been employed to improve titers, yields, productivities, and optical purities of this bio-based chemical . The systematic and integrative strategies proposed for developing high-performance microbial cell factories underscore the importance of this compound in industrial biotechnology .
Antifreeze Agent and Low Freezing Point Fuel
The (2R,3R)-2,3-butanediol produced by the action of this compound serves as an antifreeze agent and a low freezing point fuel. Its properties make it suitable for use in colder climates and in applications where the prevention of ice formation is critical .
Chiral Groups in Pharmaceuticals
One of the significant applications of (2R,3R)-2,3-butanediol is providing chiral groups in drugs. The stereochemistry of pharmaceuticals is vital for their efficacy, and this compound plays a key role in ensuring the correct chirality in drug molecules .
Material Science Research
In material science, the compound’s role in producing (2R,3R)-2,3-butanediol is valuable for studying the properties of materials at low temperatures. It can be used to investigate the behavior of materials under freezing conditions without causing damage .
Biochemical Assays
The compound is used in biochemical assays for protein concentration determinations. It is essential in life science research laboratories for performing fast or routine assays, such as nucleic acid tests, and for more advanced studies that require precise measurement of biochemical compounds .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(2R,3R)-3-methoxy-2-phenylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H/t10-,11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXCPOZDRMZDBW-NDXYWBNTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC1C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCN[C@@H]1C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853251.png)
![N-(2-ethylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2853253.png)
![2,2,2-Trifluoro-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]ethanone](/img/structure/B2853254.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2853255.png)

![[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2853257.png)

![{1-[6-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2853259.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(o-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2853264.png)



![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cycloheptyloxalamide](/img/structure/B2853272.png)
